molecular formula C14H17NO4 B14583559 3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate CAS No. 61405-74-1

3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate

Cat. No.: B14583559
CAS No.: 61405-74-1
M. Wt: 263.29 g/mol
InChI Key: DRABAXMUQJEFHM-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate is an organic compound that features a dioxolane ring, a phenyl group, and a carbamate moiety

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using lithium aluminium hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminium hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate involves its interaction with specific molecular targets. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological effects . The pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate is unique due to its combination of a dioxolane ring and a carbamate moiety, which imparts distinct chemical and biological properties. Its ability to act as a muscarinic acetylcholine receptor agonist sets it apart from other similar compounds .

Properties

CAS No.

61405-74-1

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

[3-(2-methyl-1,3-dioxolan-2-yl)phenyl] N-prop-2-enylcarbamate

InChI

InChI=1S/C14H17NO4/c1-3-7-15-13(16)19-12-6-4-5-11(10-12)14(2)17-8-9-18-14/h3-6,10H,1,7-9H2,2H3,(H,15,16)

InChI Key

DRABAXMUQJEFHM-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC(=CC=C2)OC(=O)NCC=C

Origin of Product

United States

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